N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Catalog No.
S11792179
CAS No.
M.F
C13H14FN3OS
M. Wt
279.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentan...

Product Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Molecular Formula

C13H14FN3OS

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C13H14FN3OS/c1-2-3-4-11(18)15-13-16-12(17-19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,16,17,18)

InChI Key

WJBDTWHMZAQZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide is an organic compound characterized by the presence of a thiadiazole ring substituted with a fluorophenyl group and a pentanamide moiety. The compound's molecular formula is C12H14FN3SC_{12}H_{14}FN_3S, and it has a molecular weight of approximately 251.32 g/mol. The thiadiazole ring consists of two nitrogen atoms and one sulfur atom in a five-membered ring structure, which is notable for its biological activity and potential applications in pharmaceuticals.

Typical of thiadiazole derivatives:

  • Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, enhancing the compound's reactivity.
  • Acylation Reactions: The amide functional group allows for further acylation, potentially leading to derivatives with varied biological properties.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex structures.

These reactions are significant for modifying the compound to enhance its biological activity or to create novel derivatives for research.

Compounds containing thiadiazole rings are known for their diverse biological activities. N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide has been studied for its potential pharmacological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some thiadiazole derivatives have shown promise in reducing inflammation, which could be relevant for therapeutic applications.
  • Anticancer Potential: Thiadiazole compounds are often investigated for their ability to inhibit cancer cell proliferation.

Further research is needed to fully elucidate the specific biological pathways affected by this compound.

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide typically involves several key steps:

  • Formation of Thiadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with carbon disulfide followed by treatment with a suitable acid.
  • Substitution with 4-Fluorophenyl Group: The introduction of the 4-fluorophenyl moiety can be accomplished via electrophilic aromatic substitution or coupling reactions.
  • Amidation: Finally, the pentanamide group is introduced through an amide bond formation reaction with a corresponding carboxylic acid derivative.

These synthetic routes may vary based on available reagents and desired yields.

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Material Science: The unique chemical structure may allow it to be used in developing new materials with specific properties.

Interaction studies involving N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research may involve assessing how the compound interacts with specific enzymes related to disease pathways.
  • Receptor Binding Studies: Understanding how this compound binds to cellular receptors could provide insights into its mechanism of action and therapeutic potential.

These studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications.

Several compounds share structural similarities with N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide. Here are some notable comparisons:

Compound NameStructureUnique Features
4-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamideStructureContains an oxopropyl group; studied for different biological activities .
N-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-piperidyl)benzamideStructureFeatures a thiazole ring; includes a nitro group which may enhance reactivity .
3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamideStructureHas a methoxy group that could influence solubility and biological activity .

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide stands out due to its specific fluorinated phenyl substitution and pentanamide structure. This combination may provide distinct pharmacological properties compared to other similar compounds. Its potential applications in both pharmaceutical and agricultural fields make it a valuable candidate for further research and development.

The 1,2,4-thiadiazole ring is a five-membered heterocycle comprising two nitrogen atoms and one sulfur atom, arranged in positions 1, 2, and 4. This configuration confers high aromaticity, as evidenced by its resonance stabilization energy (approximately 20 kcal/mol). The sulfur atom introduces a weak inductive electron-withdrawing effect, which polarizes the ring and enhances reactivity at the 3- and 5-positions. This electronic asymmetry makes the 1,2,4-thiadiazole core highly amenable to functionalization, a property exploited in drug design to optimize pharmacokinetic properties. For instance, substitutions at the 3-position (as seen in the fluorophenyl group of the target compound) significantly alter solubility and hydration thermodynamics.

The stability of 1,2,4-thiadiazoles under acidic, basic, and oxidative conditions further enhances their utility in synthetic chemistry. This resilience stems from the delocalized π-electron system, which mitigates ring-opening reactions common in less aromatic heterocycles. In medicinal chemistry, the scaffold's ability to mimic peptide bonds while resisting enzymatic degradation has led to its incorporation into protease inhibitors and antimicrobial agents.

Role of Fluorophenyl and Pentanamide Substituents in Molecular Properties

The 4-fluorophenyl substituent at the 3-position of the thiadiazole ring introduces both electronic and steric effects. Fluorine's electronegativity (−3.98 on the Pauling scale) withdraws electron density from the phenyl ring, creating a partial positive charge that enhances interactions with electron-rich biological targets. This modification also increases lipophilicity (logP ≈ 2.8), improving membrane permeability but reducing aqueous solubility. Thermodynamic studies reveal that fluorinated derivatives exhibit a 15–20% decrease in hydration Gibbs energy compared to non-fluorinated analogs, a phenomenon attributed to weakened hydrogen-bonding capacity.

The pentanamide side chain at the 5-position contributes to the molecule's conformational flexibility. With a molecular weight of 279.34 g/mol, this aliphatic chain balances hydrophobicity and solubility. The amide group engages in hydrogen bonding with solvent molecules, partially offsetting the solubility limitations imposed by the fluorophenyl group. Computational models suggest that the pentanamide's carbonyl oxygen participates in intramolecular interactions with the thiadiazole sulfur, stabilizing a planar conformation favorable for π-stacking interactions.

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₄FN₃OS
Molecular Weight279.34 g/mol
logP (Lipophilicity)~2.8
Hydration Gibbs EnergyDecrease by 15–20% vs. non-fluorinated analogs

Historical Context of Thiadiazole Alkaloids in Natural Product Chemistry

Thiadiazole alkaloids are rare in nature, with dendrodoine—isolated from the marine tunicate Dendrodoa grossularia in 1984—representing the first documented example. Dendrodoine's 1,2,4-thiadiazole core is linked to a pyrrolidine moiety, and its cytotoxic activity against leukemia cells sparked interest in synthetic analogs. This discovery highlighted the scaffold's potential as a bioactive pharmacophore, prompting investigations into structurally simplified derivatives.

Modern synthetic efforts focus on integrating thiadiazoles into hybrid molecules. For example, coupling 1,2,4-thiadiazoles with piperazine or triazole units has yielded compounds with enhanced antimicrobial and anticancer profiles. The target compound, N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide, exemplifies this trend, combining a thiadiazole core with a flexible pentanamide tail to optimize target binding and solubility.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

279.08416141 g/mol

Monoisotopic Mass

279.08416141 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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